C15H15F3N2O3S
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Overview
Description
The compound with the molecular formula C15H15F3N2O3S JNJ-26146900 . This compound is a selective, nonsteroidal androgen receptor modulator with tissue-selective activity in rats
Preparation Methods
The synthesis of JNJ-26146900 involves several steps. One of the key intermediates in its synthesis is 5-chloro-6-methoxycarbonyl uracil . The preparation method includes a reduction reaction to obtain 5-chloro-6-hydroxymethyl uracil . The reaction conditions are mild, and the production cost is reduced. The method is suitable for industrial production due to its high yield and easy separation and purification .
Chemical Reactions Analysis
JNJ-26146900: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JNJ-26146900: has several scientific research applications:
Chemistry: It is used in the study of androgen receptor modulators and their effects on various tissues.
Biology: It is used to study the effects of androgen receptor modulation on biological processes.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of JNJ-26146900 involves its selective binding to androgen receptors. This binding modulates the activity of the receptors, leading to tissue-selective effects. The molecular targets include androgen receptors in various tissues, and the pathways involved include the modulation of gene expression and protein synthesis .
Comparison with Similar Compounds
JNJ-26146900: is unique due to its selective activity and tissue-specific effects. Similar compounds include:
Bicalutamide: Another nonsteroidal androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A more potent androgen receptor antagonist with similar applications.
Flutamide: An older androgen receptor antagonist with a different mechanism of action.
These compounds share similar targets but differ in their potency, selectivity, and side effect profiles .
Properties
Molecular Formula |
C15H15F3N2O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-(diethyl-λ4-sulfanylidene)-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15F3N2O3S/c1-3-24(4-2)11-12(21)19-14(23)20(13(11)22)10-7-5-6-9(8-10)15(16,17)18/h5-8H,3-4H2,1-2H3,(H,19,21,23) |
InChI Key |
QIFOGFJYGQCRFE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)CC |
Origin of Product |
United States |
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